molecular formula C14H18N2S B12109051 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide

Cat. No.: B12109051
M. Wt: 246.37 g/mol
InChI Key: HXHBYPVIVKISPP-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with isobutyl and 4-methylphenyl groups, along with a hydrosulfide functional group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

4-(4-methylphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10(2)9-16-13(8-15-14(16)17)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHBYPVIVKISPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The isobutyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Introduction of the Hydrosulfide Group: The hydrosulfide group can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Strong bases like sodium hydride or acids like hydrochloric acid are often used as catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide has shown potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties. The hydrosulfide group may enhance this activity by affecting bacterial cell wall synthesis or function.
  • Anticancer Research : Imidazole derivatives are often investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation could be a subject of future studies.

Biochemical Research

The compound's unique structure allows for exploration in biochemical pathways:

  • Enzyme Inhibition : Research has indicated that compounds with imidazole rings can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes related to metabolic pathways warrants further investigation.

Material Science

In material science, the compound's properties can be explored for:

  • Polymer Synthesis : Due to its functional groups, it could be utilized in synthesizing polymers with specific characteristics, potentially leading to novel materials with enhanced properties.

Case Studies

Several studies have highlighted the applications of imidazole derivatives similar to 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that similar compounds could be effective in clinical settings.
  • Cancer Cell Line Studies : Research published in Cancer Letters indicated that certain imidazole derivatives inhibited growth in cancer cell lines, providing a basis for further exploration of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide in anticancer drug development.
  • Enzyme Interaction Studies : A study in Bioorganic & Medicinal Chemistry explored the enzyme inhibition potential of imidazole compounds, revealing insights into how modifications to the imidazole ring can enhance inhibitory effects.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The hydrosulfide group can participate in redox reactions, influencing cellular processes. The isobutyl and 4-methylphenyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: This compound shares the isobutyl group but has a pyrazole ring instead of an imidazole ring.

    4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole: Similar in structure but contains a bromine atom and a propoxymethyl group.

Uniqueness

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide is unique due to the combination of its functional groups and the imidazole ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Biological Activity

1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide (CAS No. 1105188-95-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂S
  • Molecular Weight : 246.37 g/mol
  • Structure : The compound features an imidazole ring, which is known for its role in various biological processes, and a hydrosulfide functional group that may contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide can be categorized into several key areas:

Antioxidant Properties

Compounds containing sulfur groups, such as hydrosulfides, have been studied for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to numerous diseases. Preliminary assessments of related compounds suggest that this hydrosulfide derivative may possess similar properties, warranting further investigation.

Interaction with Biological Targets

The imidazole moiety is known to interact with various biological targets, including enzymes and receptors. For instance:

  • CB1 Receptor Activity : Some imidazole derivatives have been reported to exhibit binding affinity to cannabinoid receptors, which are involved in pain modulation and other physiological processes. This suggests that 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide may have implications in pain management or neuropharmacology.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This indicates a potential for further exploration of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide in antimicrobial applications.
  • Antioxidant Assessment : In vitro assays evaluating the antioxidant capacity of related compounds showed promising results in scavenging free radicals and reducing oxidative stress markers. Such findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage.
  • Pharmacological Investigations : Research into the pharmacological profiles of imidazole derivatives has revealed their potential as anticonvulsants and analgesics. Given the structural characteristics of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide, it is plausible that similar effects could be observed.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria (MIC 10-50 µg/mL)
AntioxidantFree radical scavenging
CB1 Receptor BindingPotential involvement in pain modulation

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